

An In-depth Technical Guide to the Solubility of Clobutinol Hydrochloride

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Compound of Interest

Compound Name: Clobutinol Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **clobutinol hydrochloride** in various solvents. The information is curated for researchers, scientists, and professionals involved in drug development, offering both quantitative data and detailed experimental methodologies.

Introduction to Clobutinol Hydrochloride

Clobutinol hydrochloride is a centrally acting antitussive agent previously used for the symptomatic treatment of cough. Its efficacy and formulation are intrinsically linked to its physicochemical properties, with solubility being a critical parameter for its dissolution, bioavailability, and the development of suitable dosage forms. Understanding its solubility profile in different solvent systems is therefore paramount for formulation scientists and researchers.

Solubility of Clobutinol Hydrochloride

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of **clobutinol hydrochloride** has been reported in various solvents, with data ranging from qualitative descriptions to quantitative measurements.

The following table summarizes the available solubility data for **clobutinol hydrochloride** in different solvents. It is important to note that quantitative data in a wide range of organic

solvents is not extensively available in the public domain.

Solvent System	Temperature	Solubility	Notes
Aqueous Media			
Water	Not Specified	0.535 mg/mL (predicted)[1][2]	One source describes it as "soluble in water" [3].
Organic Solvents			
Dimethyl Sulfoxide (DMSO)	Not Specified	100 mg/mL[4][5]	Requires ultrasonic assistance for dissolution[4][5].
Methanol	Not Specified	1.0 mg/mL (as free base)[6][7]	This suggests good solubility.
Alcohol	Not Specified	"Very soluble"[3]	Specific quantitative data for ethanol, isopropanol, etc., is not readily available.
Ethyl Ether	Not Specified	"Practically insoluble" [3]	
Mixed Solvent Systems			
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	Not Specified	2.5 mg/mL[4]	Requires ultrasonic assistance for dissolution[4].
10% DMSO, 90% (20% SBE- β -CD in Saline)	Not Specified	2.5 mg/mL[4]	Requires ultrasonic assistance for dissolution[4].
10% DMSO, 90% Corn Oil	Not Specified	2.5 mg/mL[4]	Requires ultrasonic assistance for dissolution[4].

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of pre-formulation studies. The equilibrium shake-flask method is widely regarded as the gold standard for determining the thermodynamic solubility of a compound.

This method measures the equilibrium solubility of a compound, which is the concentration of the compound in a saturated solution in equilibrium with the solid drug.

Materials:

- **Clobutinol Hydrochloride**
- Selected solvent(s) of high purity
- Volumetric flasks
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.45 μm)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

- **Preparation:** Add an excess amount of **clobutinol hydrochloride** to a series of volumetric flasks containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.
- **Equilibration:** Seal the flasks and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the flasks for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be established through preliminary experiments by taking samples at different time points until the concentration of the dissolved solute remains constant.

- **Phase Separation:** After equilibration, remove the flasks from the shaker and allow them to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, withdraw an aliquot of the supernatant using a syringe and filter it through a suitable syringe filter to remove any suspended particles. Alternatively, centrifugation can be used to sediment the solid particles before taking an aliquot of the supernatant.
- **Quantification:** Accurately dilute the filtered supernatant with the respective solvent to a concentration within the working range of the analytical method. Analyze the concentration of **clobutinol hydrochloride** in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
- **Calculation:** Calculate the solubility of **clobutinol hydrochloride** in the solvent based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

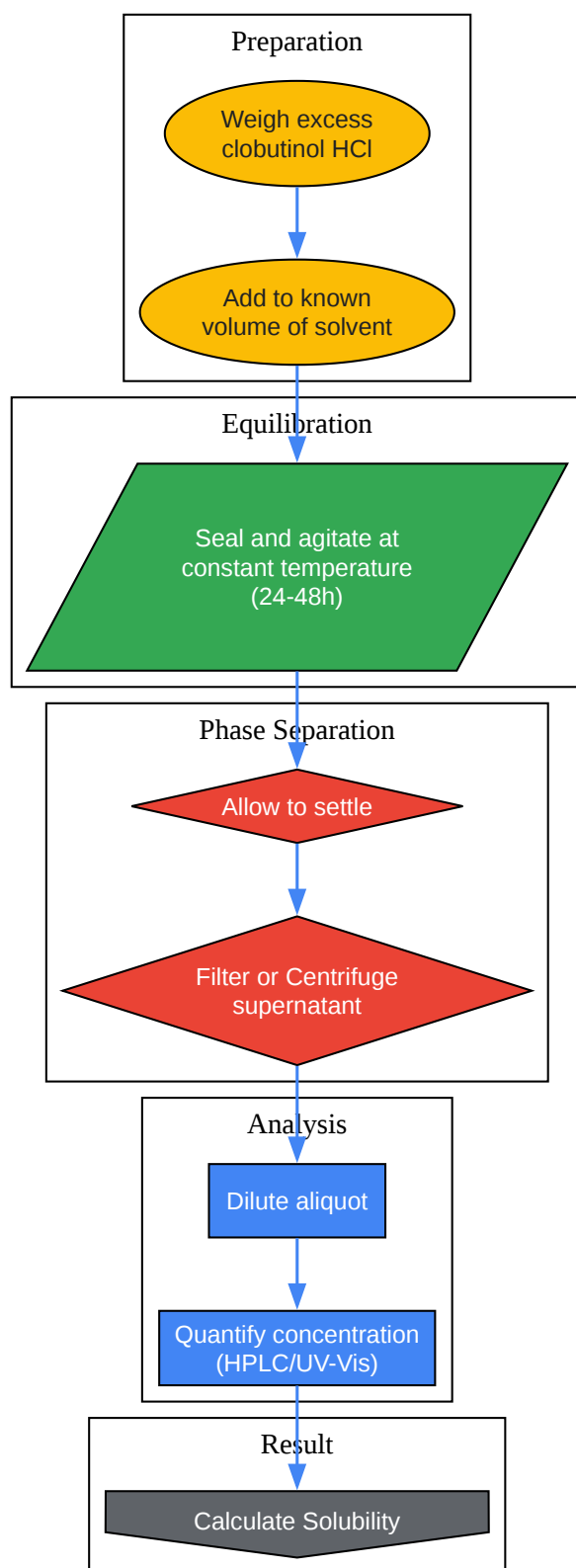
For ionizable compounds like **clobutinol hydrochloride**, determining solubility as a function of pH is critical. The shake-flask method can be adapted for this purpose by using a series of buffers with different pH values (e.g., from pH 1.2 to 7.4 to simulate the gastrointestinal tract).

Procedure:

The procedure is similar to the standard shake-flask method, with the primary difference being the use of buffered solutions as the solvents. It is important to ensure that the buffer components do not interact with the drug substance to form salts, which could affect the solubility measurement.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the equilibrium solubility of **clobutinol hydrochloride** using the shake-flask method.



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Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Conclusion

The solubility of **clobutinol hydrochloride** is a critical parameter for its formulation and development. While quantitative data is available for some solvents like DMSO, further detailed studies are required to establish a comprehensive solubility profile in a wider range of pharmaceutically relevant solvents at various temperatures. The standardized experimental protocols, such as the equilibrium shake-flask method, provide a reliable framework for conducting such investigations. The information and methodologies presented in this guide are intended to support researchers and scientists in their efforts to characterize and optimize the use of **clobutinol hydrochloride** in pharmaceutical applications.

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